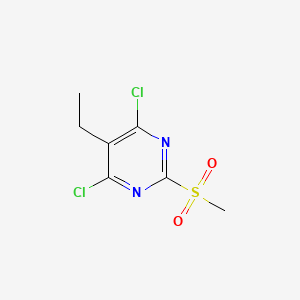

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-5-ethyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O2S/c1-3-4-5(8)10-7(11-6(4)9)14(2,12)13/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQHLNPDZLZVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)S(=O)(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744854 | |

| Record name | 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263314-16-4 | |

| Record name | 4,6-Dichloro-5-ethyl-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine: Properties, Synthesis, and Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their prevalence in pharmaceuticals stems from their versatile chemical reactivity and their ability to mimic endogenous purines and pyrimidines, allowing them to interact with a diverse range of biological targets. Within this important class of heterocycles, 4,6-dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine stands out as a highly functionalized and reactive building block, offering multiple avenues for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the key reactivity patterns of this compound, with the goal of empowering researchers to effectively utilize this compound in their drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory and for the interpretation of experimental results. The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1263314-16-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈Cl₂N₂O₂S | [1][2][3][4][6] |

| Molecular Weight | 255.12 g/mol | [1][2][6][7] |

| Appearance | Colorless prisms | [8] |

| Melting Point | Not explicitly reported in the searched literature. | |

| Boiling Point | Not available; may decompose upon heating. | [1][2][7] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Solubility in aqueous media is likely to be low. | [9][10][11] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Molecular Structure and Identification

The structural attributes of this compound are key to its reactivity. The pyrimidine core is substituted with two chloro groups at the 4 and 6 positions, an ethyl group at the 5 position, and a methylsulfonyl group at the 2 position.

Caption: Molecular structure of this compound.

Spectroscopic Data: While a full experimental spectroscopic dataset for this specific compound is not publicly available, mass spectrometry data has been reported. Researchers can expect to use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the identity and purity of the compound.

Synthesis

A plausible synthetic route to this compound can be envisioned starting from the corresponding 2-(methylthio)pyrimidine precursor. This transformation involves the oxidation of the thioether to the sulfone.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 1263314-16-4 | this compound - Moldb [moldb.com]

- 3. Synthonix, Inc > 1263314-16-4 | this compound [synthonix.com]

- 4. keyorganics.net [keyorganics.net]

- 5. ivychem.com [ivychem.com]

- 6. aldlab-chemicals_this compound [aldlab.com]

- 7. arctomsci.com [arctomsci.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine chemical structure and reactivity

An In-depth Technical Guide to 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine: Structure, Reactivity, and Synthetic Utility

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities depend on the availability of versatile and highly functionalized chemical building blocks. Among these, this compound has emerged as a compound of significant interest. Its pyrimidine core, adorned with multiple reactive sites, offers a powerful scaffold for the construction of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and nuanced reactivity of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is a multifaceted molecule whose utility is defined by its distinct structural features.

Key Properties

The essential physicochemical data for this compound are summarized below. This information is critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 1263314-16-4 | [2][3][4] |

| Molecular Formula | C₇H₈Cl₂N₂O₂S | [2][3][5] |

| Molecular Weight | 255.12 g/mol | [2][3][5] |

| Purity | Typically ≥95% | [2][3][5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

| MDL Number | MFCD11846228 | [2][5][6] |

| InChI Key | GHQHLNPDZLZVLB-UHFFFAOYSA-N | |

| SMILES | CCC1=C(Cl)N=C(N=C1Cl)S(=O)(=O)C | [3] |

Molecular Structure

The structure of this compound is defined by a central, electron-deficient pyrimidine ring. This ring is substituted with two chlorine atoms at the C4 and C6 positions, an ethyl group at the C5 position, and a methylsulfonyl (sulfone) group at the C2 position. Each of these substituents plays a crucial role in the molecule's overall reactivity.

Caption: 2D structure of this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the electron-deficient nature of the pyrimidine ring, which is further activated by three powerful electron-withdrawing groups (two chlorines and one methylsulfonyl). This electronic arrangement makes the molecule an excellent substrate for nucleophilic aromatic substitution (SₙAr) reactions.[7][8]

There are three distinct electrophilic centers susceptible to nucleophilic attack:

-

C4 and C6 positions: Both are substituted with chlorine atoms, which are good leaving groups.

-

C2 position: Substituted with a methylsulfonyl group, an exceptionally potent leaving group.[9]

Principles of Regioselectivity in SₙAr Reactions

The outcome of a reaction with a given nucleophile is determined by regioselectivity—the preferential attack at one position over another. For dichloropyrimidines, the general order of reactivity for SₙAr is C4(6) > C2.[7][8] This preference is attributed to the greater stability of the Meisenheimer intermediate formed during attack at the C4 or C6 position.

However, the presence of the 2-methylsulfonyl group fundamentally alters this landscape. The sulfone group is a superior leaving group compared to chloride, and its displacement can be highly favorable under specific conditions.[9][10] Consequently, the regioselectivity is not absolute and can be modulated by several factors:

-

Nature of the Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary aliphatic amines) may favor one site, while "soft" nucleophiles (e.g., thiolates) may favor another. Sterically hindered nucleophiles may also exhibit different selectivity.

-

Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence which leaving group is displaced. For instance, using a weak base might favor chloride displacement, whereas a strong base that deprotonates the nucleophile can lead to sulfone displacement.[11]

-

Electronic Properties of the Nucleophile: Electron-rich anilines tend to displace the chloride, while deprotonated anilines or those with electron-withdrawing groups can selectively displace the methylsulfonyl group.[11]

This tunable reactivity allows for a stepwise and controlled functionalization of the pyrimidine core, making it a highly valuable synthetic intermediate.[1]

Caption: Chemoselective SₙAr pathways based on nucleophile and conditions.

Comparison with Related Structures

The reactivity of the methylsulfonyl group as a leaving group is significantly higher than that of chloro or methylthio substituents under identical conditions.[9] Studies on various 2-sulfonylpyrimidines have shown they react rapidly and chemoselectively with thiol nucleophiles (e.g., cysteine) at neutral pH, while the corresponding 2-chloro derivatives are far less reactive or completely unreactive.[9][10] This highlights the superior activating effect of the sulfone, which is critical for its application in bioconjugation and the synthesis of covalent inhibitors.

Applications in Drug Discovery

The structural motif of a 2,4,5,6-tetrasubstituted pyrimidine is prevalent in a vast number of biologically active compounds, particularly kinase inhibitors. The ability to selectively introduce different functionalities at the C2, C4, and C6 positions of this compound makes it an ideal starting material for building libraries of potential drug candidates.

For example, in the synthesis of dual endothelin receptor antagonists, dichloropyrimidine intermediates are reacted sequentially with nucleophiles.[12][13] The first nucleophilic substitution typically occurs at one of the chloro-positions, and the second nucleophile is then introduced. The presence of a highly reactive 2-methylsulfonyl group, as in the title compound, provides an additional layer of synthetic flexibility, allowing for the introduction of a third distinct substituent with high selectivity.

Experimental Protocols

The following protocol is an illustrative example of a typical nucleophilic aromatic substitution reaction. The specific conditions may require optimization based on the chosen nucleophile.

General Protocol for Selective Mono-amination at the C4/C6 Position

This procedure describes the reaction of this compound with an aniline derivative in the presence of a weak base, which typically favors the selective displacement of a single chloride atom.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0-1.2 eq)

-

Sodium Bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as solvent

-

Round-bottom flask, magnetic stirrer, condenser (if heating)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a clean, dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., acetonitrile, 0.1-0.3 M concentration).

-

Add the substituted aniline (1.0-1.2 eq) to the solution.

-

Add the base (e.g., NaHCO₃, 1.5 eq) to the mixture. The use of a weak, non-nucleophilic base is crucial to prevent side reactions.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 48 hours.[11]

-

Upon completion, cool the reaction mixture to room temperature.

-

If using a solid base like NaHCO₃, filter the mixture to remove the solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine to remove any remaining inorganic salts or DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.

Caption: Experimental workflow for a selective mono-amination reaction.

Conclusion

This compound is a strategically designed and highly reactive building block that offers exceptional versatility in organic synthesis. The presence of three distinct and addressable electrophilic sites—two moderately reactive chloro-positions and one hyper-reactive methylsulfonyl position—provides chemists with a powerful tool for the controlled, regioselective construction of complex, polysubstituted pyrimidines. Its proven utility in the synthesis of biologically active molecules underscores its importance for professionals in drug discovery and development, enabling the rapid exploration of chemical space and the creation of novel therapeutic agents.

References

- Moldb. 1263314-16-4 | this compound. [Link]

- Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Schrödinger. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link]

- Synthonix. This compound - [D46020]. [Link]

- Gagnon, D., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA. [Link]

- Blaisdell, T. P., & Cernak, T. (2010). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

- Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- PubChem. Ethyl 4,6-dichloro-2-(methylsulfanyl)

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. [Link]

- Vedejs, E., & Jure, M. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis. [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

- PubChem. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. [Link]

- PubChem. 4,6-Dichloro-2-methylpyrimidine. [Link]

- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

- PubChem. 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. [Link]

- Galabov, B., et al. (2001). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. The Journal of Physical Chemistry A. [Link]

- Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online. [Link]

- ResearchGate. (2001). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. [Link]

- ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]6373f1d3103277332f416e78)

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1263314-16-4 | this compound - Moldb [moldb.com]

- 3. Synthonix, Inc > 1263314-16-4 | this compound [synthonix.com]

- 4. arctomsci.com [arctomsci.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. keyorganics.net [keyorganics.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine: A Versatile Building Block for Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyrimidine Scaffold

In the landscape of modern medicinal and agrochemical research, the pyrimidine core stands as a privileged scaffold, forming the backbone of countless biologically active molecules.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets. 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine (CAS No. 1263314-16-4) represents a highly valuable, yet underexplored, building block within this chemical space. Its unique arrangement of three distinct reactive sites—two electrophilic carbon centers bearing chlorine atoms and a potent sulfonyl leaving group—offers a sophisticated platform for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, consolidating available data and leveraging established principles of heterocyclic chemistry to offer field-proven insights for its synthesis, reactivity, and potential applications. As a Senior Application Scientist, the focus here extends beyond mere data reporting to elucidate the causality behind its chemical behavior, empowering researchers to harness its full synthetic potential.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1263314-16-4 | [2][3] |

| Molecular Formula | C₇H₈Cl₂N₂O₂S | [2] |

| Molecular Weight | 255.12 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| MDL Number | MFCD11846228 | [2] |

| SMILES | CCc1c(Cl)nc(nc1Cl)S(C)(=O)=O | |

| InChI Key | GHQHLNPDZLZVLB-UHFFFAOYSA-N | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis Methodology: A Multi-Step Approach to a Highly Functionalized Core

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a logical and robust synthetic pathway can be constructed based on established heterocyclic chemistry transformations. The proposed pathway involves the initial construction of a 5-ethyl-2-thiopyrimidine ring system, followed by chlorination and subsequent oxidation of the thioether to the target sulfone.

Diagram of Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

The following protocol is a composite methodology derived from analogous preparations of substituted pyrimidines.[4][5] Each step is designed to be monitored by standard analytical techniques (TLC, LC-MS) to ensure reaction completion and purity of intermediates.

Part 1: Synthesis of 2-Thio-5-ethylbarbituric acid

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol), add diethyl 2-ethylmalonate.

-

Condensation: Add thiourea to the mixture and heat under reflux for 6-8 hours. The progress of the reaction can be monitored by the disappearance of the starting materials using TLC.

-

Work-up: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like aqueous ethanol can be performed if necessary.

Part 2: Synthesis of 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine

-

Chlorination: The dried 2-Thio-5-ethylbarbituric acid is treated with an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), and heated to reflux for several hours.[4]

-

Quenching & Methylation: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting aqueous solution is neutralized and then treated with a methylating agent such as dimethyl sulfate (DMS) or methyl iodide under basic conditions to afford the 2-(methylthio) derivative.

-

Extraction & Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

Part 3: Oxidation to this compound

This oxidation step is critical as it significantly enhances the leaving group ability of the 2-substituent, transforming it from a relatively inert thioether to a highly reactive sulfone.[6][7]

-

Reaction Setup: Dissolve the 4,6-dichloro-5-ethyl-2-(methylthio)pyrimidine intermediate in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Oxidation:

-

Method A (m-CPBA): Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Method B (H₂O₂/Tungstate): To the solution in acetic acid, add a catalytic amount of sodium tungstate dihydrate followed by the slow addition of aqueous hydrogen peroxide (30-35%). The mixture is then gently heated (e.g., 50-60°C) for several hours.[5]

-

-

Work-up: The reaction mixture is quenched with an aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium sulfite) to destroy excess oxidant. The product is then extracted, and the organic phase is washed with aqueous sodium bicarbonate and brine, dried, and concentrated.

-

Final Purification: The final product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Chemical Reactivity: Navigating Chemoselective Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is defined by the differential reactivity of its three potential leaving groups. The pyrimidine ring is electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[8] The key to unlocking its potential lies in understanding and controlling the chemoselectivity of these substitutions.

Based on extensive studies of the closely related 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a clear hierarchy of reactivity can be established.[9][10]

Diagram of Reactivity Hierarchy

Caption: Chemoselectivity in SNAr reactions based on nucleophile type.

Causality of Experimental Choices

-

Substitution at C4/C6 (Chloride Displacement): With neutral or weakly basic nucleophiles, such as anilines or secondary aliphatic amines in the presence of a mild base (e.g., NaHCO₃), the reaction proceeds selectively at the C4 or C6 positions.[9] This is the kinetically favored pathway under these conditions. The two chlorine atoms are electronically similar, often leading to mono-substitution or mixtures if disubstitution is forced. The presence of the 5-ethyl group provides some steric hindrance but does not fundamentally alter this preference.

-

Substitution at C2 (Sulfone Displacement): The methylsulfonyl group is an outstanding leaving group, significantly more so than chloride, but its displacement generally requires more specific conditions.[6]

-

Sterically Unbiased Primary Amines: Sterically small primary aliphatic amines show a remarkable preference for displacing the sulfonyl group at C2, even in the presence of the C4/C6 chloro substituents.[9] This selectivity is attributed to a steric-driven mechanism where the less-hindered C2 position is more accessible.

-

Anionic Nucleophiles: When stronger bases (e.g., NaH, NaHMDS) are used to deprotonate weaker nucleophiles like anilines or amides, the resulting anionic nucleophile will preferentially attack the C2 position, displacing the sulfone.[10] This highlights a shift from kinetic to thermodynamic control, or a change in the rate-determining step of the SNAr mechanism.

-

This predictable chemoselectivity allows for a stepwise and controlled functionalization of the pyrimidine core, making it an exceptionally powerful tool for building molecular diversity.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,4-disubstituted pyrimidine motif is a cornerstone of modern kinase inhibitor design.[11] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to selectively introduce different functionalities at the C2, C4, and C6 positions of the pyrimidine ring allows for the precise targeting of the ATP-binding pocket of these enzymes.

While direct applications of this compound are not yet widely published, its close analog, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, has been successfully employed as a key intermediate in the synthesis of potent Aurora Kinase inhibitors.[11][12] In these syntheses, the sulfonyl group is first displaced by an amine, followed by subsequent SNAr reactions at the chloro-positions to build out the final inhibitor structure.

The 5-ethyl group on the target compound offers an additional vector for probing the kinase binding site. This substituent can provide beneficial steric interactions or be used to modulate the solubility and pharmacokinetic properties of the final molecule, making it a highly attractive starting point for novel drug discovery programs targeting kinases and other enzyme families.

Safety and Handling

As a highly reactive chlorinated and sulfonylated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Storage: Store in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen) at the recommended temperature of 2-8°C to prevent degradation.[2]

-

Toxicity: While specific toxicity data is not available, related dichloropyrimidine and sulfone compounds can be harmful if swallowed and may cause skin and serious eye irritation. Assume the compound is hazardous and handle accordingly.

Conclusion

This compound is a potent and versatile chemical building block with significant, largely untapped potential in drug discovery and fine chemical synthesis. Its well-defined reactivity profile, characterized by predictable and controllable chemoselectivity, allows for the strategic and sequential introduction of diverse functional groups. This guide has provided a framework for its synthesis, a detailed analysis of its reactive behavior based on established chemical principles, and a clear rationale for its application in areas such as kinase inhibitor development. For researchers and drug development professionals, this compound represents not just a reagent, but a strategic tool for the efficient construction of novel and complex molecular entities.

References

- ResearchGate. (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Accessed January 10, 2026. [Link]

- Wikipedia. Vilsmeier–Haack reaction. Accessed January 10, 2026. [Link]

- Kim, H. Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021, 64(11), 7448-7468. [Link]

- ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Accessed January 10, 2026. [Link]

- Google Patents. CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. Accessed January 10, 2026.

- Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Accessed January 10, 2026. [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(10), 438-461.

- MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 2023, 16(1), 104. [Link]

- Vertex AI Search. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Accessed January 10, 2026.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- Bolli, M. H., et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 2012, 55(17), 7849-7861.

- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Accessed January 10, 2026.

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Accessed January 10, 2026.

- ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Preprint. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. Accessed January 10, 2026.

- Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 2014, 26(11), 3321-3323.

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Accessed January 10, 2026.

- ResearchGate. (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Accessed January 10, 2026.

- Organic Chemistry Portal.

- International Journal of Medical Pharmaceutical and Health Sciences. Mitogen-Activating Protein Kinases (MAPK)

- ResearchGate. Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols | Request PDF. Accessed January 10, 2026.

- Chen, Y., et al. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 2017, 139, 674-697. [Link]

- Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Accessed January 10, 2026. [Link]

- Arthur, M., et al. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 2022, 13(7), 1165-1172. [Link]

- Nikpour, F., et al. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 2012, 17(1), 769-775. [Link]

- PubChem. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. Accessed January 10, 2026. [Link]

- ResearchGate. Molecular and crystal properties of ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from experimental and theoretical electron densities. Accessed January 10, 2026.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine: A Technical Guide

Introduction

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine is a key heterocyclic intermediate in the synthesis of a variety of biologically active compounds. Its chemical reactivity is largely dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of two chlorine atoms and a potent electron-withdrawing methylsulfonyl group. A thorough understanding of its structure and electronic properties is paramount for its effective utilization in drug discovery and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers a comprehensive reference for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The strategic placement of the chloro, ethyl, and methylsulfonyl substituents on the pyrimidine core creates a unique electronic and steric environment. The methylsulfonyl group at the C2 position, in particular, significantly influences the reactivity of the C4 and C6 positions towards nucleophilic substitution. Precise spectroscopic characterization is therefore not merely a routine analysis but a critical step in predicting and controlling its chemical behavior in complex synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is expected to be relatively simple, with signals corresponding to the ethyl and methylsulfonyl groups. The absence of protons directly attached to the pyrimidine ring simplifies the aromatic region.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₂CH₃ |

| ~2.8 | Quartet | 2H | -CH₂ CH₃ |

| ~3.4 | Singlet | 3H | -SO₂CH₃ |

Causality Behind Experimental Choices & Interpretation:

-

Solvent Selection: A deuterated solvent that does not exchange with the analyte protons, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is recommended for acquiring the spectrum. The choice of solvent can slightly influence the chemical shifts.[1][2]

-

Ethyl Group Signature: The ethyl group at the C5 position will exhibit a characteristic triplet-quartet pattern due to spin-spin coupling between the methyl and methylene protons. The methyl protons (CH₃) appear as a triplet due to coupling with the two adjacent methylene protons. The methylene protons (CH₂) appear as a quartet due to coupling with the three adjacent methyl protons.

-

Methylsulfonyl Group: The three protons of the methyl group attached to the sulfonyl moiety are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they will appear as a sharp singlet. The strong electron-withdrawing nature of the sulfonyl group will deshield these protons, causing them to resonate at a relatively downfield chemical shift.

-

Chemical Shift Rationale: The chemical shifts of the ethyl group protons are influenced by the pyrimidine ring. The methylene protons are directly attached to the ring and will be more deshielded than the terminal methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~13 | -CH₂CH₃ |

| ~25 | -CH₂ CH₃ |

| ~40 | -SO₂CH₃ |

| ~125 | C5 |

| ~160 | C4 & C6 |

| ~168 | C2 |

Interpretation:

-

Aliphatic Carbons: The carbons of the ethyl and methylsulfonyl groups will appear in the upfield region of the spectrum.

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the electron-withdrawing substituents. The C2 carbon, bonded to the highly electronegative sulfonyl group and two nitrogen atoms, is expected to be the most downfield signal. The C4 and C6 carbons, each bearing a chlorine atom, will also be significantly deshielded and are likely to have similar chemical shifts. The C5 carbon, substituted with an ethyl group, will be the most upfield of the ring carbons.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the sulfonyl group, the pyrimidine ring, and the C-H bonds of the alkyl groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-3000 | Medium | C-H stretching (alkyl) |

| ~1550-1600 | Medium-Strong | C=N stretching (pyrimidine ring) |

| ~1400-1480 | Medium | C=C stretching (pyrimidine ring) |

| ~1300-1350 | Strong | Asymmetric SO₂ stretching |

| ~1140-1180 | Strong | Symmetric SO₂ stretching |

| ~700-850 | Strong | C-Cl stretching |

Interpretation of Key Absorptions:

-

Sulfonyl Group: The most characteristic bands in the IR spectrum will be the strong absorptions due to the symmetric and asymmetric stretching vibrations of the S=O bonds in the methylsulfonyl group.[3][4][5] These are typically found in the regions of 1140-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

Pyrimidine Ring: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Bonds: The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 700 and 850 cm⁻¹.

-

Alkyl C-H Bonds: The stretching vibrations of the C-H bonds in the ethyl and methyl groups will be observed in the 2950-3000 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectral Data:

| m/z | Interpretation |

| 254/256/258 | Molecular ion (M⁺) peak cluster |

| 239/241/243 | [M - CH₃]⁺ |

| 175/177 | [M - SO₂CH₃]⁺ |

| 140 | [M - SO₂CH₃ - Cl]⁺ |

Interpretation of Fragmentation Pattern:

-

Molecular Ion: The molecular ion peak will appear as a characteristic cluster due to the presence of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The nominal molecular weight is 254 g/mol .[6]

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical: A common initial fragmentation for methylsulfonyl compounds is the loss of the methyl radical (•CH₃) from the molecular ion.

-

Loss of the Methylsulfonyl Group: Cleavage of the C-S bond can lead to the loss of the entire methylsulfonyl radical (•SO₂CH₃).

-

Loss of Chlorine: Subsequent loss of a chlorine atom from the fragment ions is also a probable fragmentation pathway.

-

Experimental Protocol for MS Data Acquisition (Electron Ionization):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source (70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.

Visualization of Spectroscopic Relationships

The following diagram illustrates the correlation between the different spectroscopic data and the molecular structure of this compound.

Caption: Correlation of spectroscopic techniques with molecular features.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous structures, serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural assignment and a deeper understanding of the chemical properties of this important synthetic intermediate.

References

- Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

- Srivastava, S. L., & Prasad, M. (1982). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 19(4), 377-386. [Link]

- PubChem. (n.d.). 4,6-Dichloro-2-(methylsulfonyl)pyrimidine.

- SpectraBase. (n.d.). 4,6-Dichloro-2-(methylsulfonyl)pyrimidine.

Sources

A Senior Application Scientist's Guide to the Synthesis of 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Platform

In the landscape of modern medicinal and agricultural chemistry, pyrimidine scaffolds are foundational. Their intrinsic biological relevance and synthetic tractability make them privileged structures for drug discovery. Among these, 4,6-dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine (CAS No. 1263314-16-4) stands out as a particularly potent building block.[1] Its trifunctional nature—possessing two distinct, reactive chlorine atoms and a highly labile methylsulfonyl group—offers chemists a powerful tool for constructing complex molecular architectures through controlled, sequential nucleophilic aromatic substitution (SNAr) reactions.

The methylsulfonyl group, in particular, transforms the C2 position into a highly electrophilic center, acting as a superior leaving group compared to its methylthio precursor or even a halogen.[2][3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations that ensure a robust and reproducible outcome.

Overall Synthetic Strategy

The synthesis is best approached as a three-stage campaign, starting from the construction of the core pyrimidine ring, followed by chlorination, and culminating in the critical oxidation step. This linear sequence ensures high conversion at each stage and facilitates purification of the intermediates.

Figure 1: High-level workflow for the synthesis of the target compound.

Part 1: Core Ring Formation via Cyclocondensation

Synthesis of 5-Ethyl-2-(methylthio)pyrimidine-4,6(1H,5H)-dione (Intermediate I)

Principle and Causality: The foundational step is a base-catalyzed condensation reaction. Diethyl ethylmalonate serves as the three-carbon electrophilic component, while S-methylisothiourea provides the N-C-N nucleophilic backbone. The use of a strong base, such as sodium ethoxide, is critical; it deprotonates the α-carbon of the malonic ester, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the S-methylisothiourea, initiating a cascade of intramolecular condensation and elimination reactions to form the stable pyrimidine-4,6-dione ring, a derivative of barbituric acid.[5] An alternative, though less direct, route involves using thiourea first to form a thiobarbituric acid, followed by a separate methylation step using an agent like methyl bromide or dimethyl sulfate.[6][7][8][9]

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add absolute ethanol (volume scaled to reaction size).

-

Base Formation: Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere to generate sodium ethoxide in situ. Allow the sodium to react completely.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add diethyl ethylmalonate, followed by S-methylisothiourea sulfate.

-

Reaction Execution: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Acidify the residue carefully with a mineral acid (e.g., HCl) to a pH of 2-3, causing the product to precipitate.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water and then a small amount of cold ethanol to remove impurities. Dry the resulting white to off-white solid under vacuum to yield Intermediate I.

Part 2: Aromaticity Instatement via Chlorination

Synthesis of 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine (Intermediate II)

Principle and Causality: Intermediate I exists predominantly in its keto-enol tautomeric form as a 4,6-dihydroxypyrimidine. The conversion to the dichloro-derivative is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction proceeds via the phosphorylation of the hydroxyl groups, converting them into excellent leaving groups which are subsequently displaced by chloride ions. The addition of a tertiary amine catalyst, such as N,N-dimethylaniline, is often employed to accelerate the reaction.[10] This step is crucial as it installs the reactive chlorine handles and establishes the aromaticity of the pyrimidine ring.

Detailed Experimental Protocol:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes) with Intermediate I.

-

Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent. Add a catalytic amount of N,N-dimethylaniline.

-

Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[10]

-

Work-up and Isolation: Allow the mixture to cool to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization to yield Intermediate II.

Part 3: Activation via Sulfide Oxidation

Synthesis of this compound (Final Product)

Principle and Causality: This final transformation is arguably the most critical for activating the molecule for subsequent use. The electron-donating methylthio (-SCH₃) group is oxidized to the powerfully electron-withdrawing methylsulfonyl (-SO₂CH₃) group. This oxidation dramatically increases the electrophilicity of the C2 carbon, making the methylsulfonyl moiety an exceptional leaving group for SNAr reactions.[2][3] Common and effective oxidants for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[11][12] The resulting sulfone is significantly more reactive towards nucleophiles than the corresponding sulfide or even the chloro-substituents at C4/C6 under many conditions.[13][14]

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve Intermediate II in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0 °C.

-

Addition of Oxidant: Add m-CPBA (typically 2.0-2.2 equivalents to ensure complete oxidation to the sulfone) portion-wise, maintaining the temperature at 0-5 °C.

-

Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates full conversion of the starting material.

-

Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide, followed by a saturated solution of sodium bicarbonate to remove m-chlorobenzoic acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer again with DCM. Combine the organic fractions.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography to yield this compound as a crystalline solid.

Physicochemical and Safety Data

| Compound | Structure | Molecular Formula | Mol. Weight ( g/mol ) | CAS No. |

| Intermediate I | 5-Ethyl-2-(methylthio)pyrimidine-4,6(1H,5H)-dione | C₇H₁₀N₂O₂S | 186.23 | N/A |

| Intermediate II | 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine | C₇H₈Cl₂N₂S | 223.12 | N/A |

| Final Product | This compound | C₇H₈Cl₂N₂O₂S | 255.12 | 1263314-16-4[1] |

Safety Note: This synthesis involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. Methylating agents can be toxic and carcinogenic. Oxidizing agents like m-CPBA are potentially explosive. All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reactivity Profile and Application Logic

The synthetic utility of the final product lies in the differential reactivity of its three leaving groups. This allows for programmed, site-selective functionalization.

Figure 2: Reactivity hierarchy of leaving groups on the target molecule.

As illustrated (Figure 2), the methylsulfonyl group at C2 is the most reactive site, readily displaced by a wide range of nucleophiles (amines, thiols, alkoxides).[13][14] The chloro groups at C4 and C6 are less reactive but can be displaced under more forcing conditions or with specific nucleophile/base combinations, enabling the synthesis of diverse trisubstituted pyrimidines.

Conclusion

The multi-step synthesis of this compound is a robust and scalable process that yields a highly valuable and versatile chemical intermediate. By understanding the principles behind each transformation—from the initial ring formation to the final activating oxidation—researchers can confidently produce this compound and leverage its unique reactivity profile to accelerate discovery programs in drug development and materials science.

References

- EP0411276A2 - Process for preparation of 2-(Methylthio)-barbituric acid.

- US5097030A - Process for the preparation of 2-(methylthio)barbituric acid.

- EP0529631A1 - Process for the preparation of 2-(methylthio)-dinatriumbarbiturates.

- 4,6-Dichloro-5-ethyl-2-(methylthio)pyrimidine. Smolecule.

- EP0529631B1 - Process for the preparation of 2-(methylthio)-dinatriumbarbiturates.

- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate.

- A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Benchchem.

- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Thieme E-Books & E-Journals.

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- 2-(methylthio)pyrimidine-4,6(1H,5H)-dione. Smolecule.

- This compound, 95%. Lab-Chemicals.Com.

- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing.

- This compound. Aldlab Chemicals, LLC.

- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- 4,6-Dichloro-2-(methylthio)pyrimidine 98. Sigma-Aldrich.

- Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifol

- SYNTHESIS OF PYRIMIDINE DERIV

- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

- SYNTHESIS OF BARBITURIC ACID DERIV

- A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy 2-(methylthio)pyrimidine-4,6(1H,5H)-dione | 29639-68-7 [smolecule.com]

- 6. EP0411276A2 - Process for preparation of 2-(Methylthio)-barbituric acid - Google Patents [patents.google.com]

- 7. US5097030A - Process for the preparation of 2-(methylthio)barbituric acid - Google Patents [patents.google.com]

- 8. EP0529631A1 - Process for the preparation of 2-(methylthio)-dinatriumbarbiturates - Google Patents [patents.google.com]

- 9. EP0529631B1 - Process for the preparation of 2-(methylthio)-dinatriumbarbiturates - Google Patents [patents.google.com]

- 10. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine as a chemical intermediate

An In-depth Technical Guide to 4,6-Dichloro-5-ethyl-2-(methylsulfonyl)pyrimidine: A Core Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a foundational structure present in a multitude of therapeutic agents and essential biomolecules like DNA and RNA.[1][2][3][4] Its inherent biological relevance and versatile chemical nature have made its derivatives a cornerstone of drug design.[5][6] Within this critical class of compounds, This compound (CAS No. 1263314-16-4) has emerged as a particularly valuable chemical intermediate.[7][8][9][10]

This guide offers a deep dive into the technical attributes of this key building block. We will move beyond simple properties to explore the causality behind its reactivity, providing field-proven insights into its application. The unique arrangement of two chlorine atoms and a potent methylsulfonyl activating group on the pyrimidine core makes this molecule a highly versatile platform for constructing complex molecular architectures, especially in the targeted synthesis of kinase inhibitors.[11][12][13]

Physicochemical Profile and Characterization

Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below. Reputable suppliers typically provide batch-specific analytical data (e.g., NMR, HPLC, MS) to confirm identity and purity.[10]

| Property | Value | Reference |

| CAS Number | 1263314-16-4 | [7][8][9][10] |

| Molecular Formula | C₇H₈Cl₂N₂O₂S | [7][8][10] |

| Molecular Weight | 255.12 g/mol | [7][8][10] |

| Typical Purity | ≥95% | [7][8] |

| SMILES | CCc1c(Cl)nc(nc1Cl)(=O)=O | [8] |

| InChI Key | GHQHLNPDZLZVLB-UHFFFAOYSA-N | [9] |

| Storage Conditions | Inert atmosphere, 2-8°C | [7] |

Core Reactivity: A Mechanistic Perspective

To fully exploit this compound, one must understand the interplay of its structural features, which dictate its reactivity. The molecule is engineered for controlled, sequential reactions, primarily through Nucleophilic Aromatic Substitution (SₙAr).

The Electrophilic Nature of the Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[14][15][16] This characteristic is dramatically amplified by the strong electron-withdrawing inductive effects of three key groups:

-

Two Chlorine Atoms (C4, C6): These halogens significantly lower the electron density of the ring, priming these positions for nucleophilic attack.[15]

-

A Methylsulfonyl Group (C2): The -SO₂Me group is a powerful activating group, further depleting the ring of electron density and making it highly electrophilic.[13]

This intense activation renders all three substituted positions (C2, C4, and C6) susceptible to displacement by nucleophiles.

Regioselectivity: The Art of Controlled Substitution

The primary synthetic value of this intermediate lies in the ability to control the order of substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized anionic "Meisenheimer" intermediate.[15] The regioselectivity—which leaving group is displaced—is not random; it is a predictable outcome based on the interplay between the leaving groups and the nature of the incoming nucleophile.

-

Leaving Group Hierarchy: The methylsulfonyl group is an excellent leaving group, often more labile than the chlorine atoms, particularly when attacked by strong, anionic nucleophiles.[17][18] The general reactivity order for substitution on dichloropyrimidines typically favors the C4 and C6 positions over the C2 position.[14][16][19] However, the powerful C2-sulfonyl group modifies this, making it a competitive leaving group.

-

Nucleophile-Directed Selectivity: The choice of nucleophile and base is the primary tool for directing the reaction.

-

Chloride Displacement (at C4/C6): Using neutral or weakly basic nucleophiles, such as anilines or secondary aliphatic amines, in the presence of a mild base (e.g., NaHCO₃, Et₃N) selectively displaces one of the chlorine atoms.[17][18] This is because the chlorine-bearing carbons are highly activated and the conditions are not harsh enough to readily displace the sulfone.

-

Sulfone Displacement (at C2): Using stronger, anionic nucleophiles, such as deprotonated anilines (formed with NaH, NaHMDS) or alkoxides, can preferentially displace the methylsulfonyl group.[17][18]

-

-

Steric Influence: The C5-ethyl group provides steric hindrance that can influence the relative reactivity of the adjacent C4 and C6 positions, a factor that can be exploited in achieving desired isomeric products.[19]

Synthetic Applications in Drug Development

This intermediate is a workhorse in the construction of kinase inhibitors, which often feature a substituted pyrimidine core designed to compete with ATP for the enzyme's binding site.[1][12] The di-chloro functionality is ideal for a divergent synthetic approach, allowing for the sequential and regioselective introduction of two different amine-bearing fragments—a common strategy for building and optimizing a library of potential drug candidates.[11][20]

Exemplary Experimental Protocol: Sequential SₙAr Reaction

The following protocol is a representative, self-validating workflow for the synthesis of a di-substituted pyrimidine, grounded in established methodologies.[11][15][18] Progress at each stage must be validated by an appropriate analytical method (e.g., TLC, LC-MS) before proceeding.

Objective: To synthesize a 4-anilino-6-amino-substituted pyrimidine derivative via sequential substitution.

Part 1: Mono-substitution at the C4/C6 Position

-

Reactor Setup: To a clean, dry, nitrogen-purged reaction vessel, add this compound (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as 1-pentanol or tetrahydrofuran (THF).

-

Reagent Addition: Add the first amine nucleophile (e.g., 3-chloroaniline, 1.0-1.1 eq) followed by a triethylamine (Et₃N, 1.5-2.0 eq) as a mild, non-nucleophilic base to scavenge the HCl byproduct.[11]

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 50-120 °C, depending on the solvent and amine reactivity) and stir for 2-16 hours.[11]

-

Monitoring & Workup: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation: The resulting crude intermediate (4-anilino-6-chloro-pyrimidine) should be analyzed to confirm its structure and purity before proceeding. Purification via column chromatography may be necessary.

Part 2: Second Substitution

-

Reactor Setup: Dissolve the purified mono-substituted intermediate (1.0 eq) from Part 1 in a suitable solvent (e.g., 1-pentanol, DMSO).

-

Reagent Addition: Add the second amine nucleophile (e.g., (S)-3-aminopyrrolidine derivative, 1.1-1.2 eq) and a base such as triethylamine or potassium carbonate.[11][15]

-

Causality: Harsher conditions (higher temperature, up to 140 °C) are often required to displace the second chlorine atom due to the deactivating effect of the electron-donating amino group added in the first step.[11]

-

-

Reaction: Heat the mixture to 120-140 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Workup & Purification: Follow a similar aqueous workup procedure as in Part 1. The final di-substituted product is typically purified by column chromatography or recrystallization to yield the desired compound with high purity.

Comparative Reaction Conditions

The following table summarizes typical conditions for nucleophilic substitutions on related dichloropyrimidine systems, illustrating the range of possibilities.

| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline | NaHCO₃ | Acetonitrile | 25 | 95 | [18] |

| 4,6-dichloro-2-methyl-pyrimidine | 3-amino-5-methylpyrazole | Et₃N | THF | 50 | 75 | [11] |

| Mono-chloro intermediate | (S)-(3-aminopyrrolidin-1-yl)... | Et₃N | 1-Pentanol | 120 | 51 | [11] |

| 4,6-dichloropyrimidine | Adamantane-amine | K₂CO₃ | DMF | 140 | N/A | [15] |

Safety and Handling Protocols

As a highly reactive chemical intermediate, this compound requires careful handling in a controlled laboratory environment. Data from safety data sheets (SDS) of structurally similar compounds provide a strong basis for handling procedures.[21][22]

-

Primary Hazards:

-

Mandatory Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[21][23]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[21]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. Avoid breathing dust.[21][23]

-

-

Storage and Disposal:

-

Storage: Store locked up in a tightly closed container in a dry, well-ventilated place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]

-

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed tool for chemical synthesis. Its value lies in the predictable and controllable reactivity endowed by its unique combination of an electron-deficient pyrimidine core and three distinct, well-behaved leaving groups. By understanding the mechanistic principles that govern its regioselectivity, researchers can perform sophisticated, sequential substitutions to efficiently build libraries of complex molecules. This capability makes it an indispensable intermediate in the quest for novel therapeutics, particularly in the rapid development and optimization of next-generation kinase inhibitors.

References

- The Pivotal Role of Pyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- The Role of Pyrimidine Derivatives in Modern Pharmaceuticals.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI.

- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.

- Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Applic

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. Benchchem.

- Pyrimidine scaffold: Significance and symbolism.

- This compound, 95%. Lab-Chemicals.Com.

- This compound - [D46020]. Synthonix.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents.

- This compound. Sigma-Aldrich.

- 1263314-16-4 | this compound. Moldb.

- Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Thieme E-Books & E-Journals.

- The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery.

- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

- 6 - SAFETY DATA SHEET.

- SAFETY D

- Safety D

- 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 6. Pyrimidine scaffold: Significance and symbolism [wisdomlib.org]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. Synthonix, Inc > 1263314-16-4 | this compound [synthonix.com]

- 9. This compound | 1263314-16-4 [sigmaaldrich.com]

- 10. 1263314-16-4 | this compound - Moldb [moldb.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. researchgate.net [researchgate.net]

- 19. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 20. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. dcfinechemicals.com [dcfinechemicals.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

Foreword: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives

To researchers, scientists, and drug development professionals, the term "privileged scaffold" signifies a molecular framework that is not only recurrent in biologically active compounds but also capable of binding to multiple, diverse biological targets through versatile, targeted modifications. The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is the quintessential example of such a scaffold.[1][2][3] Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—places it at the very center of cellular life, governing the synthesis of DNA and RNA.[4][5][6] This inherent biological relevance allows pyrimidine derivatives to act as highly effective biomimics, interacting with enzymes, genetic material, and cellular receptors with high specificity.[7]

This guide eschews a conventional review format. Instead, it is structured as a practical and theoretical resource from the perspective of a senior application scientist. We will dissect the multifaceted biological activities of pyrimidine derivatives, focusing not just on what they do, but how they do it and why specific experimental choices are made to validate their activity. We will explore the core mechanisms, present quantitative data for comparative analysis, and provide robust, field-tested protocols for evaluating these potent molecules.

Section 1: Anticancer Activity - Targeting the Engines of Malignancy

The development of pyrimidine-based anticancer agents is a cornerstone of modern chemotherapy.[8] These compounds exploit the dependency of cancer cells on rapid nucleic acid synthesis and dysregulated signaling pathways. Their mechanisms are diverse, ranging from direct interference with DNA synthesis to the targeted inhibition of protein kinases that drive cell proliferation.[4][5]

Key Mechanisms of Action

A. Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[9][10] THF is an essential cofactor for the synthesis of purines and, crucially, thymidylate, a necessary precursor for DNA synthesis.[10] Pyrimidine derivatives, particularly those with a 2,4-diaminopyrimidine structure like Methotrexate and Trimethoprim, act as potent competitive inhibitors of DHFR.[9][11] By blocking the active site of DHFR, these drugs lead to a depletion of the THF pool, which in turn halts dTMP production, arrests DNA synthesis, and induces apoptosis in rapidly dividing cancer cells.[10][12]

Caption: DHFR inhibition by pyrimidine derivatives disrupts the folate cycle.

B. Protein Kinase Inhibition: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, including those controlling cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The pyrimidine scaffold has proven to be exceptionally effective for developing kinase inhibitors.[4][13] Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are particularly prevalent.[13][14] These molecules are designed to fit into the ATP-binding pocket of specific kinases (e.g., EGFR, Aurora Kinase, CDK2), preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.[15][16]

Quantitative Data Presentation: Cytotoxic Activity

The efficacy of anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth. Lower IC50 values indicate higher potency.

| Compound Class | Target Cancer Cell Line | IC50 Range (µM) | Key Insights |

| Pyrazolo[3,4-d]pyrimidine Derivatives | MCF-7 (Breast), PC-3 (Prostate), OVCAR-3 (Ovarian) | 4.40 - 12.42 | Demonstrates high selectivity and potent DHFR/TS dual inhibitory activity.[10] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma), DU145 (Prostate) | 0.02 - 3.2 | Exhibits promising antiproliferative properties against various human cancer cell lines.[17] |

| Pyrido[2,3-d]pyrimidine Derivatives | PC-3 (Prostate), A-549 (Lung) | 1.54 - 3.36 | Shows significant anticancer activity, causing cell cycle arrest and activating apoptosis.[14] |

| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | Various (13 cancer cell lines) | Sub-micromolar | Potent and selective CDK2 inhibitors with broad antiproliferative activity.[16] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of chemical compounds.[18][19]